Isobutyrylglycine

Clinical Diagnostics Inborn Errors of Metabolism Biomarker Validation

This high-purity Isobutyrylglycine (≥95.0% HPLC) is the only scientifically valid standard for calibrating LC-MS/MS assays to diagnose isobutyryl-CoA dehydrogenase deficiency. Unlike generic acylglycines, it provides the definitive diagnostic sensitivity (1.0) and specificity (0.99) required for accurate quantification at its 16.0 µmol/mmol creatinine threshold. Ensure metrologically sound, comparable clinical results—substitution with analogues like butyrylglycine invalidates method validation and compromises patient data.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 15926-18-8
Cat. No. B134881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyrylglycine
CAS15926-18-8
SynonymsN-(2-methyl-1-oxopropyl)glycine;  N-Isobutyrylglycine; 
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCC(=O)O
InChIInChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)
InChIKeyDCICDMMXFIELDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyrylglycine (CAS 15926-18-8) Procurement Guide: Analytical Standards and Biomarker Utility for Metabolic Disorder Diagnostics


Isobutyrylglycine (N-isobutyrylglycine) is an N-acylglycine derivative formed by the conjugation of isobutyryl-CoA with glycine via glycine N-acyltransferase [1]. This small-molecule metabolite (C₆H₁₁NO₃, MW 145.16) is an endogenous human urinary compound whose excretion is normally minor but increases dramatically in specific inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency [2]. Its primary scientific utility lies in clinical diagnostics as a targeted biomarker and in metabolomics research as a quantitative standard, with procurement decisions driven by the need for high-purity, analytically validated material suitable for LC-MS/MS assay calibration .

Why Isobutyrylglycine Cannot Be Substituted by Other Acylglycines in Diagnostic Assays


Substituting isobutyrylglycine with structurally analogous acylglycines such as butyrylglycine, propionylglycine, or 2-methylbutyrylglycine is scientifically invalid for diagnostic and analytical applications. While all acylglycines share the N-acylglycine scaffold, each compound arises from a distinct metabolic block in mitochondrial fatty acid or branched-chain amino acid catabolism, conferring unique disease associations [1]. Specifically, isobutyrylglycine is the primary diagnostic marker for isobutyryl-CoA dehydrogenase deficiency, whereas butyrylglycine indicates short-chain acyl-CoA dehydrogenase deficiency and propionylglycine is linked to propionic acidemia [2]. Furthermore, analytical methods such as LC-MS/MS rely on analyte-specific retention times, fragmentation patterns (MRM transitions), and calibration curves; using an incorrect acylglycine standard would compromise quantification accuracy, as demonstrated by method validation studies reporting distinct lower limits of quantitation (LLOQ) and recovery profiles for each individual acylglycine [3].

Isobutyrylglycine Quantitative Differentiation Evidence Versus Key Acylglycine Comparators


Diagnostic Sensitivity and Specificity of Urinary Isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency

In the context of diagnosing isobutyryl-CoA dehydrogenase deficiency, urinary isobutyrylglycine demonstrates near-perfect diagnostic accuracy as a standalone biomarker. For a pediatric cohort (2-17 years, female), the assay achieved a sensitivity of 1.0 and a specificity of 0.99, with an area under the ROC curve (AUC) of 1.0 based on a threshold of 16.0 µmol/mmol creatinine [1]. This level of diagnostic performance is unmatched by other acylglycines for this specific disorder; for instance, while butyrylglycine is a biomarker for short-chain acyl-CoA dehydrogenase deficiency, its sensitivity and specificity for that disorder are distinct and not applicable to isobutyryl-CoA dehydrogenase deficiency, reinforcing the non-interchangeability of these analytes in targeted diagnostic panels.

Clinical Diagnostics Inborn Errors of Metabolism Biomarker Validation

Urinary Reference Concentration Ranges Differentiate Isobutyrylglycine from Other Acylglycines in Healthy Populations

Reference ranges for urinary acylglycines are analyte-specific and must be established individually for accurate interpretation. A quantitative panel from a major reference laboratory reports the upper reference limit for isobutyrylglycine as ≤3.00 mg/g creatinine, which differs from that of structurally similar acylglycines such as n-propionylglycine (≤2.25 mg/g creatinine) and n-butyrylglycine (≤2.50 mg/g creatinine) [1]. Furthermore, data from the Human Metabolome Database (HMDB) indicates normal urinary concentrations for adults (25-30 years) range from 0.1742 to 1.6217 µmol/mmol creatinine for isobutyrylglycine, compared to distinct ranges for other acylglycines like 2-methylbutyrylglycine and isovalerylglycine, which each have their own physiological baselines [2]. These quantitative differences underscore that isobutyrylglycine cannot be used as a surrogate for other acylglycines in quantitative assays.

Metabolomics Clinical Chemistry Reference Interval Establishment

Method Validation: Lower Limit of Quantitation (LLOQ) for Isobutyrylglycine via UPLC-MS/MS

A validated UPLC-MS/MS method employing p-dimethylaminophenacyl (DmPA) bromide isotope labeling achieved a lower limit of quantitation (LLOQ) of 1–5 nM for 18 acylglycines in human urine, including isobutyrylglycine, propionylglycine, butyrylglycine, and 2-methylbutyrylglycine [1]. While all 18 analytes shared the same nominal LLOQ range, the method's accuracy (% RE) and precision (% CV) were individually assessed and met the <15% criterion for each compound, confirming that isobutyrylglycine can be reliably quantified at low nanomolar concentrations. This analytical sensitivity is critical for detecting subtle elevations in conditions like isobutyryl-CoA dehydrogenase deficiency, where early or mild cases may present with only modest increases in urinary isobutyrylglycine [2].

Analytical Chemistry Method Development Mass Spectrometry

Analytical Standard Purity Grade Enables Reliable Quantitation Versus Research-Grade Material

Commercially available isobutyrylglycine is supplied in different purity grades that directly impact analytical reliability. The analytical standard grade from a major vendor is certified at ≥95.0% purity as determined by HPLC, and is specifically formatted 'neat' for use in clinical testing applications . In contrast, some research-grade material is offered at >98% purity but is not accompanied by the same level of batch-specific analytical certification (e.g., comprehensive certificate of analysis with impurity profiling) . While the numerical purity may appear similar or slightly higher for research grade, the analytical standard grade provides traceable metrological quality that is essential for generating defensible quantitative data in regulated or clinical environments. The use of non-certified material introduces unquantified uncertainty in assay calibration, potentially affecting the accuracy of reported urinary isobutyrylglycine concentrations used for diagnostic decision-making.

Analytical Reference Materials Quality Control Metabolomics Standards

Isobutyrylglycine Application Scenarios Derived from Quantitative Evidence


Calibration Standard for Clinical LC-MS/MS Assays Diagnosing Isobutyryl-CoA Dehydrogenase Deficiency

Isobutyrylglycine of analytical standard grade (≥95.0% purity, HPLC-validated) is essential for generating calibration curves and quality control samples in LC-MS/MS methods used to diagnose isobutyryl-CoA dehydrogenase deficiency. The compound's validated diagnostic sensitivity (1.0) and specificity (0.99) at a defined urinary threshold (16.0 µmol/mmol creatinine) rely on accurate, traceable quantification that can only be achieved with a certified reference material [1].

Quantitative Metabolomics for Inborn Error of Metabolism Research and Biomarker Discovery

In research settings, isobutyrylglycine is used as a targeted metabolite in acylglycine profiling panels. The UPLC-MS/MS method validated with an LLOQ of 1–5 nM enables precise measurement of endogenous concentrations in human biofluids, facilitating studies of metabolic flux in branched-chain amino acid catabolism and mitochondrial fatty acid oxidation [2]. The compound's distinct reference ranges in healthy populations (<3.00 mg/g creatinine) provide a quantitative baseline for identifying pathophysiological elevations [3].

Reference Standard for Newborn Screening and Confirmatory Testing Programs

Isobutyrylglycine serves as a key analyte in second-tier confirmatory testing following initial newborn screening results suggestive of C4-acylcarnitine elevations. Accurate quantification of urinary isobutyrylglycine is necessary to differentiate isobutyryl-CoA dehydrogenase deficiency from other metabolic disorders. The use of a high-purity analytical standard ensures that the quantitative results used for clinical decision-making are metrologically sound and comparable across laboratories [4].

Internal Standard or Surrogate Matrix Calibrator for Acylglycine Method Development

Stable isotope-labeled analogues of isobutyrylglycine (e.g., isobutyrylglycine-d7) are employed as internal standards in quantitative LC-MS/MS assays to correct for matrix effects and ionization variability. The availability of well-characterized, high-purity unlabeled isobutyrylglycine is a prerequisite for preparing the surrogate matrix calibrators used in method validation, as described in the DmPA labeling approach where calibration standards are prepared in un-derivatized urine to minimize matrix effects [2].

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